molecular formula C17H20N2O4 B557160 Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid CAS No. 66863-43-2

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid

Cat. No. B557160
CAS RN: 66863-43-2
M. Wt: 316.35 g/mol
InChI Key: FHEPEWKHTOVVAT-AWEZNQCLSA-N
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Description

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid (CAS# 66863-43-2) is a useful research chemical . It is a reactant involved in the synthesis of molecules for biological studies .


Synthesis Analysis

This compound is used as a reactant in the synthesis of various molecules for biological studies, including cytotoxicity and insecticidal activities of harmine derivatives, isoquinolines, β-carbolines, and 3-deazapurines via oxidative decarboxylation .


Molecular Structure Analysis

The empirical formula of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is C17H20N2O4 . Its molecular weight is 316.35 .


Chemical Reactions Analysis

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is involved in the synthesis of molecules for biological studies, including cytotoxicity and insecticidal activities of harmine derivatives, isoquinolines, β-carbolines, and 3-deazapurines via oxidative decarboxylation .


Physical And Chemical Properties Analysis

The compound is a white to light cream crystalline powder . It has a predicted boiling point of 525.6±50.0 °C and a predicted density of 1.322±0.06 g/cm3 . The compound’s pKa is predicted to be 3.98±0.20 .

Scientific Research Applications

Catalysis and Organic Synthesis

Boronic acids, including derivatives and related compounds, have been recognized for their utility as catalysts in various organic transformations. These compounds can promote direct transformations of hydroxy groups into valuable products under mild conditions. The reversible covalent bond formation with hydroxy groups enables electrophilic and nucleophilic modes of activation, facilitating amide formation, cycloadditions, conjugate additions, and selective Friedel-Crafts-type reactions. This catalytic activity demonstrates the potential of boronic acids and related compounds in synthesizing complex molecules efficiently and selectively, showcasing the importance of such compounds in organic synthesis (Hall, 2019).

Peptide and Amide Bond Formation

The compound has been implicated in the synthesis of peptides and amides, indicating its role in the formation of complex organic molecules. For instance, methods have been developed for the efficient formation of amides or peptides from carboxylic acids and amines. These methodologies leverage the unique properties of boronic acid derivatives for activating carboxylic acids, leading to high-yield production of peptides, which are crucial for biological research and pharmaceutical applications (Basel & Hassner, 2002).

Chemoselective Ligation and Modification of Peptides

The ability to perform chemoselective ligation and modification of peptides is another significant application. This process is critical for the synthesis of complex peptides and proteins with precise structural and functional attributes. Techniques such as native chemical ligation, which allows for the ligation of peptides at specific sites, are essential for constructing proteins with defined structures for research and therapeutic uses (Crich & Banerjee, 2007).

Advanced Materials and Environmental Applications

Beyond synthesis and catalysis, derivatives of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid are explored for their potential in creating advanced materials and environmental applications. For example, modified nanosheets of Bi2O2CO3 (m-BOC) have been designed for the smart removal of dye pollutants, indicating the versatility of Boc-related compounds in addressing environmental challenges. These materials can adsorb and desorb contaminants in response to external stimuli, such as light, providing a recyclable and efficient solution for water treatment (Liu et al., 2020).

Safety And Hazards

The compound is classified as an irritant . It has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

(3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13-11(8-14(19)15(20)21)10-6-4-5-7-12(10)18-13/h4-7,14,18H,8-9H2,1-3H3,(H,20,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEPEWKHTOVVAT-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=C(C[C@H]1C(=O)O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid

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